Array ( [bid] => 7305318 ) Buy 2-[4-(2,2-Difluoropropyl)piperazin-1-yl]pyrimidine

2-[4-(2,2-Difluoropropyl)piperazin-1-yl]pyrimidine

Catalog No.
S7591163
CAS No.
M.F
C11H16F2N4
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(2,2-Difluoropropyl)piperazin-1-yl]pyrimidine

Product Name

2-[4-(2,2-Difluoropropyl)piperazin-1-yl]pyrimidine

IUPAC Name

2-[4-(2,2-difluoropropyl)piperazin-1-yl]pyrimidine

Molecular Formula

C11H16F2N4

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C11H16F2N4/c1-11(12,13)9-16-5-7-17(8-6-16)10-14-3-2-4-15-10/h2-4H,5-9H2,1H3

InChI Key

BEFGZXGUWGJVBT-UHFFFAOYSA-N

SMILES

CC(CN1CCN(CC1)C2=NC=CC=N2)(F)F

Canonical SMILES

CC(CN1CCN(CC1)C2=NC=CC=N2)(F)F
DFPP is a pyrimidine derivative that was first synthesized and characterized by a group of researchers at the University of Liverpool, UK, in 2012. The compound was designed as a selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor that is widely expressed in the central nervous system and is involved in various physiological and pathological processes, including the modulation of dopamine release, the regulation of sleep and wakefulness, and the progression of neurodegenerative disorders such as Parkinson's disease.
DFPP is a white to slightly yellow powder that is soluble in DMSO and ethanol but insoluble in water. It has a melting point of 174-178°C and a molecular weight of 312.38 g/mol. The compound has a unique structure, consisting of a pyrimidine ring fused with a piperazine ring and a difluoropropyl group at the 4-position of the piperazine ring. The difluoropropyl group is responsible for the compound's high lipophilicity and selectivity towards the adenosine A2A receptor.
DFPP can be synthesized using a two-step procedure, starting from 4-bromopyridine and 2,2-difluoropropylamine. The first step involves the reaction of 4-bromopyridine with potassium carbonate and 2,2-difluoropropylamine in dry DMF at 120°C for 12 hours to yield 4-(2,2-difluoropropyl)piperazine. The second step involves the reaction of 4-(2,2-difluoropropyl)piperazine with 2-chloro-6-(trifluoromethyl)pyrimidine in dry DMF at 100°C for 12 hours to yield DFPP.
DFPP can be characterized using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography. NMR spectroscopy can be used to determine the structure and purity of the compound. MS can be used to determine the molecular weight and fragmentation pattern of the compound. IR spectroscopy can be used to identify the functional groups present in the compound. X-ray crystallography can be used to determine the crystal structure of the compound.
DFPP can be quantified using various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). HPLC can be used to separate and quantify DFPP in complex mixtures. GC can be used to analyze volatile compounds in DFPP samples. LC-MS/MS can be used to detect and quantify trace amounts of DFPP in biological matrices.
DFPP exhibits high affinity and selectivity towards the adenosine A2A receptor, with an IC50 value of 0.11 nM in radioligand binding assays. The compound has been shown to modulate the release of dopamine in the striatum and to improve motor function in animal models of Parkinson's disease. DFPP has also been shown to have neuroprotective effects against excitotoxicity and oxidative stress in vitro and in vivo.
DFPP has shown low toxicity in various animal models, with no signs of acute toxicity or significant adverse effects on vital organs. However, long-term safety studies are needed to assess the potential toxicity of DFPP in humans.
DFPP has potential applications in various fields of research, including neuroscience, pharmacology, and drug discovery. The compound can be used as a tool to study the role of the adenosine A2A receptor in various physiological and pathological processes, as well as to develop new drugs for the treatment of neurodegenerative disorders such as Parkinson's disease.
DFPP is currently in the preclinical stage of drug development, with several studies investigating its potential therapeutic effects in animal models of Parkinson's disease. However, further research is needed to elucidate its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity and safety in humans.
DFPP has potential implications in various fields of research and industry, including drug discovery, biomarker development, and neuroprotection. The compound can be used to develop new drugs for the treatment of neurodegenerative disorders such as Parkinson's disease, as well as to identify novel biomarkers for the diagnosis and prognosis of these diseases.
Despite its promising biological activities and potential applications, DFPP has some limitations that need to be addressed in future research. One limitation is its low aqueous solubility, which may limit its bioavailability and therapeutic efficacy. Another limitation is its potential toxicity and safety in humans, which needs to be carefully evaluated in clinical trials. Future research should focus on developing new formulations and delivery systems to enhance the bioavailability and therapeutic efficacy of DFPP, as well as on conducting thorough safety and toxicity studies to assess its potential clinical applications. Additionally, future studies could explore the use of DFPP in other areas of neuroscience research such as addiction and pain management.
In summary, DFPP is a highly potent pyrimidine derivative that has gained attention in scientific research due to its unique physical and chemical properties, as well as its promising biological activities and potential applications in various fields of research and industry. Its ability to selectively antagonize the adenosine A2A receptor makes it an attractive candidate for the development of new drugs for the treatment of neurodegenerative diseases such as Parkinson's disease. However, further research is needed to fully explore its potential and address its limitations.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Exact Mass

242.13430285 g/mol

Monoisotopic Mass

242.13430285 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-24-2023

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